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Compound of Interest

Compound Name: Sdz pco 400

Cat. No.: B058500 Get Quote

A Note on the Query "Sdz pco 400": Initial searches for a compound designated "Sdz pco
400" did not yield a definitive match in publicly available scientific literature or clinical trial

databases. The nomenclature suggests a possible internal designation from Sandoz (often

abbreviated as SDZ) or a typographical error. Given the lack of information, this guide will focus

on a well-documented therapeutic agent with a similar numerical identifier, OCU400, a

promising gene therapy for inherited retinal diseases.

Executive Summary
OCU400 is an investigational modifier gene therapy being developed by Ocugen, Inc. for the

treatment of retinitis pigmentosa (RP) and Leber congenital amaurosis (LCA), two groups of

inherited retinal diseases that lead to progressive vision loss and blindness. It employs a gene-

agnostic approach, aiming to treat these diseases regardless of the specific underlying genetic

mutation. OCU400 utilizes an adeno-associated virus (AAV) vector to deliver a functional copy

of the Nuclear Receptor Subfamily 2 Group E Member 3 (NR2E3) gene to retinal cells.[1][2][3]

The therapy is designed to reset a dysfunctional gene network in the retina, thereby restoring

cellular homeostasis and preserving or improving visual function.[4] Clinical trials have

demonstrated a favorable safety profile and have shown promising efficacy in improving or

stabilizing vision in patients with RP.

Core Biological Activity and Mechanism of Action
OCU400's therapeutic strategy is centered on the delivery of the NR2E3 gene, which encodes

a nuclear hormone receptor that acts as a master gene regulator in the retina. This protein is
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crucial for photoreceptor development and maintenance, metabolism, phototransduction, and

cell survival. In many inherited retinal diseases, the complex network of genes regulated by

NR2E3 becomes dysfunctional. OCU400 aims to restore the normal function of this network,

reestablishing a state of cellular balance or homeostasis. This modifier gene therapy approach

allows OCU400 to potentially treat a broad range of patients with different genetic mutations

underlying their retinal degeneration.

The NR2E3 gene is delivered to the retinal cells via a subretinal injection of an AAV vector.

Once inside the target cells, the gene is expressed, producing the NR2E3 protein, which can

then regulate the expression of other genes, helping to stabilize the retinal cells and potentially

rescue photoreceptors from further degeneration.

Quantitative Data from Clinical Trials
The clinical development of OCU400 has yielded significant quantitative data from its Phase

1/2 trials, demonstrating its potential to improve or stabilize vision in patients with retinitis

pigmentosa.

Table 1: Efficacy of OCU400 in Phase 1/2 Clinical Trial (2-
Year Data)
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Efficacy Endpoint Metric Result
Statistical
Significance

Visual Function
Preservation or

Improvement

100% (9/9) of treated

evaluable subjects

showed improvement

or preservation

compared to

untreated eyes at 1

and 2 years.

p=0.01 (treated vs.

untreated eyes) at 2

years, regardless of

mutation.

Low-Luminance

Visual Acuity (LLVA)

2-line gain (10 letters

on ETDRS chart)

Meaningful

improvement

observed in treated

eyes compared to

untreated fellow eyes.

Statistically significant

at 2 years.

Mobility Testing
Improvement or

Stabilization

100% (9/9) of treated

evaluable subjects

demonstrated

improvement or

stabilization at 1 year

(not performed at 2

years).

Not Applicable

Table 2: Additional Efficacy Data from Phase 1/2 Clinical
Trial (Various Follow-up Periods)
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Efficacy Endpoint Metric Result

Best Corrected Visual Acuity

(BCVA)
Stabilization or Improvement

83% (10/12) of subjects

demonstrated stabilization or

improvements in treated eyes

from baseline.

≥4-letter improvement 42% (5/12) of treated eyes.

≥7-letter improvement 33% (4/12) of treated eyes.

Low-Luminance Visual Acuity

(LLVA)
Stabilization or Improvement

83% (10/12) of subjects

demonstrated stabilization or

improvement in treated eyes

from baseline.

≥5-letter improvement (1 line) 42% (5/12) of treated eyes.

≥10-letter improvement (2

lines)
25% (3/7) of treated eyes.

Multi-Luminance Mobility Test

(MLMT)
Stabilization or Improvement

75% (9/12) of subjects

demonstrated stabilization or

improvement in treated eyes

from baseline.

≥1 Lux level improvement

33% (4/12) of subjects in low,

medium, and high dose

cohorts.

≥3 Lux level improvement

17% (2/12) of subjects in low,

medium, and high dose

cohorts.

Table 3: Safety and Tolerability of OCU400 in Phase 1/2
Clinical Trial
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Safety Finding Details

Serious Adverse Events (SAEs)
No serious adverse events related to OCU400

were reported.

Other Adverse Events

Most adverse events were related to the

surgical procedure and resolved within a few

days to weeks.

Overall Profile
Favorable long-term safety and tolerability

profile.

Experimental Protocols
OCU400 Administration
OCU400 is administered via a single unilateral subretinal injection in the study eye. The

ongoing Phase 3 liMeliGhT clinical trial is evaluating a dose of 2.5 x 10^10 vg/eye. The trial

includes two arms: one for patients with RHO gene mutations and a gene-agnostic arm.

Participants are randomized in a 2:1 ratio to receive OCU400 or be in an untreated control

group.

Key Efficacy Assessments
Best-Corrected Visual Acuity (BCVA): This test measures the best possible vision a person

can achieve with corrective lenses. The standard protocol involves using an ETDRS (Early

Treatment Diabetic Retinopathy Study) chart at a specified distance. Patients read the letters

on the chart, and their visual acuity is scored based on the number of letters read correctly.

Low-Luminance Visual Acuity (LLVA): This assessment is similar to BCVA but is conducted

under low-light conditions to evaluate visual function in environments with reduced

illumination, which is often challenging for patients with RP. The protocol specifies a

standardized low light level, and the patient's performance is measured using an ETDRS

chart.

Multi-Luminance Mobility Test (MLMT) and Luminance Dependent Navigation Assessment

(LDNA): These are functional vision tests that assess a patient's ability to navigate a

standardized course under various light conditions. The LDNA is a more sensitive and
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specific functional measurement being used in the Phase 3 trial. The protocol for these tests

involves a predefined path with obstacles that the patient must navigate. The test is

performed at different, precisely controlled light levels (lux), and the patient's ability to

complete the course successfully at each light level is recorded. An improvement is often

defined as the ability to navigate the course at a lower light level than at baseline.

Signaling Pathways and Logical Relationships
The mechanism of action of OCU400 involves the modulation of a complex gene regulatory

network orchestrated by the NR2E3 transcription factor.
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Caption: OCU400 delivers the NR2E3 gene to reset the retinal gene network.
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Caption: OCU400 Phase 3 clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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